molecular formula C13H16O2 B13831053 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid

2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid

Cat. No.: B13831053
M. Wt: 204.26 g/mol
InChI Key: YGDYKMNSZTWMSR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is an organic compound with a unique structure that includes a dimethyl group and a methylphenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid typically involves the reaction of acetylene with methylpropenal to form 2,2-dimethyl-3-butenoic aldehyde, which is then oxidized to yield the desired acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is unique due to the presence of both the dimethyl and methylphenyl groups, which confer specific chemical properties and reactivity patterns. These structural features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)but-3-enoic acid

InChI

InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)10(2)13(3,4)12(14)15/h5-8H,2H2,1,3-4H3,(H,14,15)

InChI Key

YGDYKMNSZTWMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C(C)(C)C(=O)O

Origin of Product

United States

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